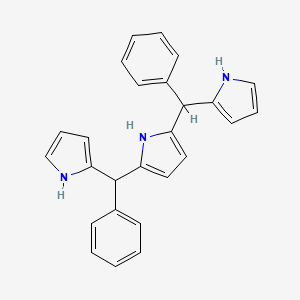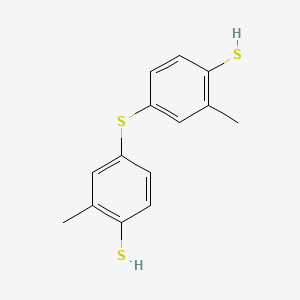
3,8-Dibromo-4,7-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Dibromo-4,7-phenanthroline is an organic compound belonging to the phenanthroline family, characterized by the presence of two bromine atoms at the 3rd and 8th positions and two additional bromine atoms at the 4th and 7th positions on the phenanthroline ring. Phenanthroline derivatives are well-known for their applications in coordination chemistry, where they act as ligands forming stable complexes with various metal ions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dibromo-4,7-phenanthroline typically involves the bromination of 1,10-phenanthroline. One common method includes the use of bromine in the presence of a catalyst such as sulfur dichloride (SCl2) under controlled conditions . The reaction proceeds as follows:
- Dissolve 1,10-phenanthroline in a suitable solvent like chloroform.
- Add bromine dropwise while maintaining the reaction mixture at a low temperature.
- Allow the reaction to proceed until completion, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ safer and more environmentally friendly brominating agents to comply with regulatory standards .
化学反应分析
Types of Reactions: 3,8-Dibromo-4,7-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Sonogashira coupling to form C-C bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Coupling: Palladium or nickel catalysts, boronic acids, and alkynes.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
- Substituted phenanthrolines with various functional groups.
- Coupled products with extended conjugation.
- Oxidized or reduced phenanthroline derivatives .
科学研究应用
3,8-Dibromo-4,7-phenanthroline has diverse applications in scientific research:
作用机制
The mechanism of action of 3,8-Dibromo-4,7-phenanthroline primarily involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal centers, forming stable complexes. These complexes can interact with biological molecules, such as DNA, leading to various biological effects. The electronic properties of the phenanthroline ring can be tuned by the bromine substituents, affecting the compound’s reactivity and interaction with molecular targets .
相似化合物的比较
- 3,8-Dibromo-1,10-phenanthroline
- 4,7-Dibromo-1,10-phenanthroline
- 3,5,8-Tribromo-1,10-phenanthroline
- 3,5,6,8-Tetrabromo-1,10-phenanthroline
Comparison: 3,8-Dibromo-4,7-phenanthroline is unique due to the specific positioning of the bromine atoms, which can influence its electronic properties and reactivity. Compared to other dibromo-phenanthrolines, it may exhibit different coordination behavior and stability when forming metal complexes. The presence of four bromine atoms can also enhance its potential as a building block for more complex organic molecules .
属性
CAS 编号 |
199867-78-2 |
|---|---|
分子式 |
C12H6Br2N2 |
分子量 |
338.00 g/mol |
IUPAC 名称 |
3,8-dibromo-4,7-phenanthroline |
InChI |
InChI=1S/C12H6Br2N2/c13-11-5-1-7-8-2-6-12(14)16-10(8)4-3-9(7)15-11/h1-6H |
InChI 键 |
VJUIQVPPJHRZMD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C1C3=C(C=C2)N=C(C=C3)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


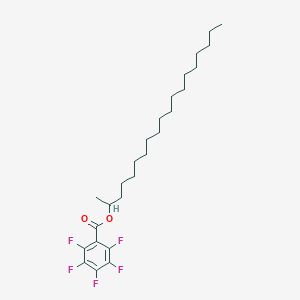
![4-[(nitrooxy)methyl]Benzoic acid](/img/structure/B12561520.png)
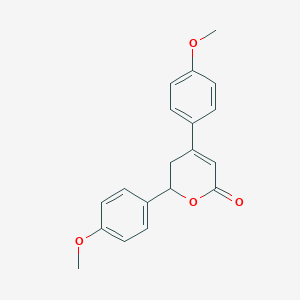
![Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate](/img/structure/B12561525.png)
![5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline](/img/structure/B12561532.png)
![ethyl 5-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutyl]thiophene-2-carboxylate](/img/structure/B12561540.png)
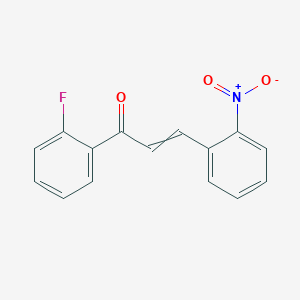
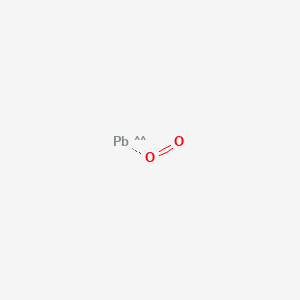
![Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12561561.png)

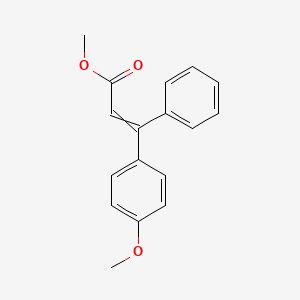
![N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12561572.png)
